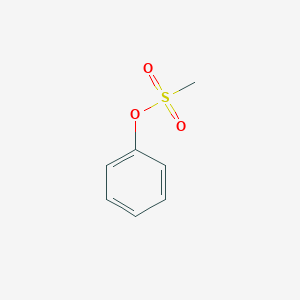

Phenyl methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243664. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVUCMFEGJUVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311482 | |

| Record name | Phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-59-5 | |

| Record name | Phenyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16156-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl Methanesulfonate: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Phenyl Methanesulfonate (also known as phenyl mesylate) is a versatile chemical compound with significant applications in organic synthesis and as a crucial intermediate in the creation of complex molecules. This in-depth guide provides a thorough overview of its synthesis, properties, and key roles in research and development.

Core Properties and Data

This compound is an organic compound characterized by a phenyl group attached to a methanesulfonate moiety.[1] It typically appears as a white to pale yellow crystalline solid or powder.[1][2] The presence of the sulfonate functional group imparts significant polarity, rendering it soluble in various polar organic solvents.[1]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 16156-59-5 | [3] |

| Molecular Formula | C₇H₈O₃S | [3] |

| Molecular Weight | 172.20 g/mol | [3] |

| Melting Point | 62-64 °C | [2] |

| Boiling Point | 279 °C | [2] |

| Appearance | White powdery crystals | [2] |

Spectroscopic Data

| Spectrum | Key Peaks/Shifts | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.45-7.42 (m, 2H, Ar-H), 7.35-7.27 (m, 3H, Ar-H), 3.14 (s, 3H) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 149.37, 130.14, 127.52, 122.10, 37.43 | [2] |

| IR (ATR-Neat) | Characteristic peaks for S=O and aromatic C-H bonds | [3] |

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound involves the reaction of phenol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][4]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The oxygen atom of the phenoxide ion (formed by the reaction of phenol with a base) acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of aryl sulfonates.[2]

Materials:

-

Phenol (10 mmol, 0.941 g)

-

Methanesulfonyl chloride (10 mmol, 1.91 g)

-

Pyridine (20 mmol, 1.6 mL)

-

Dichloromethane (chilled, 10 mL)

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phenol in chilled dichloromethane.

-

Base Addition: Add pyridine to the solution.

-

Addition of Methanesulfonyl Chloride: Cool the resulting solution in an ice bath. Add methanesulfonyl chloride portion-wise or dropwise while maintaining the low temperature.

-

Reaction: Allow the reaction mixture to stir for 30 minutes in the ice bath, then warm to room temperature and continue stirring for 12 hours.

-

Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and perform an aqueous extraction.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

Applications in Research and Drug Development

This compound's reactivity, attributed to the excellent leaving group ability of the methanesulfonate moiety, makes it a valuable tool in organic synthesis.[1]

Role as a Pharmaceutical Intermediate

Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[] While direct examples of this compound in the synthesis of specific commercial drugs are not widely published, structurally similar compounds play vital roles. For instance, 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride, which contains a methanesulfonamide group, is a key intermediate in the synthesis of the migraine medication Sumatriptan.[1] This highlights the importance of the broader class of phenyl sulfonamide and sulfonate derivatives in medicinal chemistry.

Use as a Protecting Group

In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of certain functional groups to achieve chemoselectivity in subsequent reactions.[6] The methanesulfonate group is an effective protecting group for phenols. This strategy is particularly useful in the synthesis of complex molecules where a phenolic hydroxyl group needs to be preserved while other parts of the molecule undergo chemical transformations.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the public domain to suggest that this compound itself is a modulator of specific cellular signaling pathways. However, the broader class of methanesulfonamide derivatives has demonstrated a wide spectrum of biological activities.[7] For example, certain N-substituted phenyl methanesulfonamide derivatives have shown anti-inflammatory, antimicrobial, and antiarrhythmic properties.[7] The biological effects of these molecules are often achieved through the modulation of specific enzymes or signaling cascades.

It is plausible that this compound, as a reactive alkylating agent due to the methanesulfonate leaving group, could interact with biological nucleophiles, including DNA.[8] Short-chain alkyl methanesulfonates are known to be DNA-reactive genotoxic agents.[8] Such interactions could potentially trigger cellular responses like the DNA Damage Response (DDR) pathway, which involves key proteins such as p53.[8] However, the primary role of this compound in drug development is as a synthetic intermediate, and the biological activity and effects on signaling pathways are properties of the final, more complex drug molecules that are synthesized using this versatile reagent.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile compound for researchers in organic synthesis and drug development. Its straightforward synthesis, well-defined properties, and utility as a pharmaceutical intermediate and protecting group make it an important tool in the creation of novel and complex molecules. While its direct biological activity is not extensively studied, its role in the synthesis of biologically active compounds is significant. This guide provides a foundational understanding for researchers looking to utilize this compound in their work.

References

Phenyl Methanesulfonate: A Comprehensive Technical Guide for Researchers

CAS Number: 16156-59-5 Molecular Weight: 172.20 g/mol

This technical guide provides an in-depth overview of phenyl methanesulfonate, a versatile reagent in organic synthesis, with a particular focus on its applications for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, and key applications, including its role as a protecting group for phenols. Detailed experimental protocols, data summaries, and workflow visualizations are provided to facilitate its practical use in a laboratory setting.

Chemical Properties and Specifications

This compound, also known as phenyl mesylate, is a sulfonate ester that is widely utilized in organic chemistry as an electrophilic reagent.[1] Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, which facilitates nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16156-59-5 | [2] |

| Molecular Formula | C₇H₈O₃S | [2] |

| Molecular Weight | 172.20 g/mol | [2] |

| Appearance | White powdery crystals | [3] |

| Melting Point | 62-64 °C | [3] |

| Boiling Point | 279 °C (lit.) | [4] |

| Solubility | Soluble in polar organic solvents such as dichloromethane. | [1][3] |

Synthesis of this compound

This compound is readily synthesized from the reaction of phenol with methanesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

Phenol (1.0 eq)

-

Methanesulfonyl chloride (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve phenol (10 mmol, 0.941 g) in chilled dichloromethane (10 mL).

-

Add pyridine (20 mmol, 1.6 mL) to the solution.

-

Cool the resulting solution in an ice bath under an inert atmosphere (N₂).

-

Add methanesulfonyl chloride (10 mmol, 1.91 g) portion-wise or dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous extraction.

-

The crude product can be purified by silica gel column chromatography or recrystallization to afford pure this compound.

Expected Yield: 97%[3]

Characterization Data:

-

Appearance: White powdery crystals[3]

-

¹H NMR (300 MHz, CDCl₃): δ 7.45-7.42 (m, 2H, Ar-H), 7.35-7.27 (m, 3H, Ar-H)[3]

Applications in Organic Synthesis

Electrophilic Reagent

This compound serves as an effective electrophile in nucleophilic substitution reactions. The methanesulfonate moiety is an excellent leaving group, facilitating the formation of new bonds with a variety of nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Protecting Group for Phenols

A significant application of this compound chemistry is in the protection of phenolic hydroxyl groups. Phenols are common structural motifs in natural products and pharmaceuticals. The hydroxyl group is often reactive and can interfere with synthetic transformations elsewhere in the molecule. The conversion of a phenol to its methanesulfonate ester effectively masks its reactivity. The methanesulfonate protecting group is stable under a range of reaction conditions.

A mild and chemoselective protocol for the deprotection of aryl methanesulfonates has been developed, enhancing the utility of the methanesulfonate as a protecting group for phenols.

Use in the Synthesis of Bioactive Molecules

The utility of sulfonate esters as intermediates and protecting groups is evident in the synthesis of various bioactive compounds. While direct examples of this compound in late-stage drug synthesis are not extensively documented in publicly available literature, the principles of its reactivity are widely applied. For instance, the formation of sulfonate esters from hydroxyl groups is a common strategy to introduce a good leaving group for subsequent nucleophilic substitution, a key step in the construction of complex molecular architectures found in many pharmaceuticals.

The synthesis of novel phenyl sulfonamide derivatives as modulators of the pulmonary inflammatory response highlights the importance of the broader class of sulfonated compounds in medicinal chemistry.[5]

Experimental Protocols for Protection and Deprotection

The following protocols outline the general procedures for the protection of phenols as methanesulfonates and their subsequent deprotection.

Protection of Phenols as Methanesulfonates

This procedure is analogous to the synthesis of this compound itself, with a substituted phenol as the starting material.

Generalized Protocol:

-

Dissolve the phenolic compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent like dichloromethane at 0 °C.

-

Slowly add methanesulfonyl chloride (1.1-1.2 eq) to the stirred solution.

-

Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Perform an aqueous workup to remove the base hydrochloride salt and excess reagents.

-

Purify the resulting methanesulfonate ester by column chromatography or recrystallization.

Deprotection of Aryl Methanesulfonates

A notable advancement in the use of methanesulfonates as protecting groups is the development of mild deprotection methods. One such protocol involves the use of a strong acid. The following is an example of a deprotection of a related aminophenylethyl methanesulfonate.

Experimental Protocol: Acid-Catalyzed Deprotection [6]

Materials:

-

(R)-2-(tert-butoxycarbonylamino)-2-phenylethyl methanesulfonate (1.0 eq)

-

4 M HCl in Dioxane (excess)

-

Acetonitrile/diethyl ether for recrystallization

Procedure:

-

Dissolve the methanesulfonate-protected compound (7.9 mmol, 2.5 g) in dioxane (10 mL).

-

Add a solution of 4 M HCl in dioxane (10 mL) to the mixture.

-

Stir the reaction for 1 hour at room temperature.

-

Remove the volatile components under reduced pressure.

-

Recrystallize the residue from acetonitrile/diethyl ether to yield the deprotected product.

Yield: 65%[6]

Stability

Methanesulfonate esters exhibit good stability under a range of conditions, which is a desirable characteristic for a protecting group. However, they are susceptible to cleavage under strongly acidic or basic conditions, which forms the basis for their removal (deprotection). The stability of methanesulfonic acid, a related compound, is high, resisting hydrolysis under normal acidic or alkaline conditions.[7] The stability of pharmaceutical compounds, in general, is significantly influenced by pH, with acidic or basic conditions often catalyzing degradation.[8]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Table 2: Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Conclusion

This compound is a valuable and versatile chemical for organic synthesis, particularly for researchers in drug discovery and development. Its primary roles as an electrophilic reagent and as a protecting group for phenols are well-established. The availability of reliable protocols for its synthesis and for the protection and deprotection of phenols makes it a practical tool in multi-step synthetic sequences. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, will enable its effective and safe utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Phenyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl methanesulfonate, also known as phenyl mesylate, is an organic compound belonging to the sulfonate ester class. It is characterized by a phenyl group attached to a methanesulfonate moiety. This compound serves as a valuable reagent and intermediate in organic synthesis, primarily utilized for the introduction of the phenylsulfonyl group and as a leaving group in nucleophilic substitution reactions. Its reactivity and stability are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity and potential applications.

Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1][2] It possesses a molecular formula of C₇H₈O₃S and a molecular weight of 172.20 g/mol .[3] Key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₃S | [3] |

| Molecular Weight | 172.20 g/mol | [3] |

| CAS Number | 16156-59-5 | [2] |

| Appearance | White to pale yellow crystalline solid | [1][2] |

| Melting Point | 58-61 °C | [4] |

| Boiling Point | 279 °C (lit.) | [4] |

| Solubility | Soluble in polar organic solvents. | [2] |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.45-7.42 (m, 2H, Ar-H), 7.35-7.27 (m, 3H, Ar-H), 3.14 (s, 3H, CH₃) | [5] |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 149.37, 130.14, 127.52, 122.10, 37.43 | [5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of phenol with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid generated during the reaction.[1]

Materials and Reagents:

-

Phenol

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol or methanol (for recrystallization)

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (1.1 equivalents) dropwise.

-

Addition of Methanesulfonyl Chloride: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture over 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity.[6][7][8]

Experimental Procedure:

-

Solvent Selection: Choose a suitable solvent for recrystallization, such as ethanol or methanol, in which this compound is soluble at high temperatures and sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a multiplet in the aromatic region (around 7.3-7.5 ppm) corresponding to the five protons of the phenyl group and a singlet in the aliphatic region (around 3.1 ppm) corresponding to the three protons of the methyl group.[5][9]

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons and a signal for the methyl carbon. The carbon attached to the sulfonate oxygen will be deshielded. The expected chemical shifts are approximately 149.4 ppm (C-O), 130.1 ppm, 127.5 ppm, 122.1 ppm for the aromatic carbons, and 37.4 ppm for the methyl carbon.[5][10]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonate group and the aromatic ring. Key expected peaks include:

-

S=O asymmetric stretching: ~1350-1380 cm⁻¹

-

S=O symmetric stretching: ~1160-1180 cm⁻¹

-

C-O stretching: ~1000-1050 cm⁻¹

-

Aromatic C-H stretching: ~3030-3100 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

Mass Spectrometry (MS):

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak at m/z 172. Key fragmentation patterns would likely involve the cleavage of the phenyl-oxygen bond and the sulfur-methyl bond.[11][12] Common fragments would include:

-

[M]⁺: m/z 172

-

[M - OSO₂CH₃]⁺ (phenyl cation): m/z 77

-

[M - C₆H₅]⁺ (methanesulfonate radical cation): m/z 95

-

[SO₂CH₃]⁺: m/z 79

Chemical Reactivity and Stability

Reactivity

This compound is primarily known for its role as an electrophilic reagent in organic synthesis.[2] The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions at the phenyl carbon (though less common) or, more significantly, making the compound a good phenylating agent under certain conditions. The sulfur atom is also susceptible to nucleophilic attack.

Stability

Sulfonate esters, including this compound, are generally stable compounds. However, they can undergo hydrolysis under both acidic and basic conditions to yield phenol and methanesulfonic acid. The rate of hydrolysis is dependent on pH and temperature.

Role in Drug Development and Biological Activity

While direct studies on the biological activity of this compound are limited, its structural motifs, the aryl sulfonate and methanesulfonamide groups, are present in numerous biologically active compounds.[13][14][15] Aryl sulfonates and sulfonamides are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[14][15]

This compound primarily serves as a key synthetic intermediate in the development of more complex molecules with potential therapeutic applications.[16][][] Its utility lies in its ability to introduce the phenylsulfonyl moiety or to act as a leaving group in the construction of target drug molecules. The methanesulfonamide group, which can be formed from related starting materials, is a well-established pharmacophore in medicinal chemistry.[13]

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Generalized reaction pathway for nucleophilic substitution involving this compound.

Caption: Simplified mechanisms for the basic and acidic hydrolysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 16156-59-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 甲磺酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aaqr.org [aaqr.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

Phenyl Methanesulfonate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl methanesulfonate, an ester of methanesulfonic acid and phenol, is a pivotal functional group in the landscape of organic synthesis. Its utility stems primarily from the exceptional stability of the methanesulfonate (mesylate) anion, which makes it an outstanding leaving group, or nucleofuge. This property is harnessed extensively in nucleophilic substitution and elimination reactions, forming a cornerstone of synthetic strategy. In the context of drug development and medicinal chemistry, the introduction of a sulfonyl moiety or the conversion of a hydroxyl group into a potent sulfonate leaving group is a common and critical step in the synthesis of complex pharmaceutical agents. The methylsulfone group is noted for its metabolic stability and ability to modulate the physicochemical properties of drug candidates, such as solubility and basicity.[1] This guide provides an in-depth exploration of the mechanistic principles governing the reactivity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core Mechanism: The Methanesulfonate Anion as a Superior Nucleofuge

The efficacy of this compound in organic reactions is fundamentally linked to its function as an excellent leaving group. A good leaving group is a species that can depart with a pair of electrons while remaining stable. The stability of the resulting anion is paramount, and good leaving groups are typically the conjugate bases of strong acids.[2]

Methanesulfonic acid is a strong acid, with a pK(_a) value around -1.9, significantly stronger than a typical carboxylic acid like acetic acid (pK(_a) ≈ 4.76).[3] Consequently, its conjugate base, the methanesulfonate anion, is very weak and stable. This stability is attributed to two key electronic factors:

-

Resonance Delocalization: The negative charge on the methanesulfonate anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms through resonance, effectively dispersing the charge and stabilizing the anion.[4]

-

Inductive Effect: The highly electronegative oxygen atoms pull electron density away from the sulfur atom, further stabilizing the negative charge.

This inherent stability means that the cleavage of the C-O bond in a substitution or elimination reaction is energetically favorable, as it produces a low-energy, stable methanesulfonate anion.

References

Spectroscopic Analysis of Phenyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl Methanesulfonate (CAS 16156-59-5), a key intermediate in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃S | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Melting Point | 58-61 °C | [2] |

| Boiling Point | 279 °C | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CS(=O)(=O)OC1=CC=CC=C1 | [2] |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.4 | m | Aromatic Protons (Ortho, Meta, Para) |

| ~3.1 | s | Methyl Protons (-CH₃) |

Note: Specific chemical shifts and coupling constants for the aromatic protons were not explicitly available in the searched literature. The multiplet at ~7.4 ppm represents the overlapping signals of the ortho, meta, and para protons of the phenyl group.

| Chemical Shift (δ) ppm | Assignment |

| ~149 | C-O (Aromatic) |

| ~129 | C-H (Aromatic) |

| ~127 | C-H (Aromatic) |

| ~122 | C-H (Aromatic) |

| ~38 | -CH₃ |

Note: The assignments are based on typical chemical shifts for similar functional groups. The signals for the aromatic carbons may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1370 | Strong | S=O Asymmetric Stretch |

| ~1180 | Strong | S=O Symmetric Stretch |

| ~1200 | Strong | C-O Stretch (Aromatic Ester) |

| ~1000 | Strong | S-O Stretch |

Mass Spectrometry (MS)

A mass spectrum for this compound was not found in the publicly available databases searched for this guide. However, based on its structure, the following fragmentation patterns would be expected under Electron Impact (EI) ionization.

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 93 | [C₆H₅O]⁺ |

| 79 | [CH₃SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4][5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

-

Cap the NMR tube securely.

Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

As this compound is a solid, Attenuated Total Reflectance (ATR) is a suitable and straightforward technique that requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6]

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[7]

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[7]

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the ATR press arm to ensure firm and even contact between the solid sample and the crystal.[7]

-

Collect the sample spectrum.

Mass Spectrometry (MS) - Electron Impact (EI)

Sample Introduction:

For a solid sample like this compound, direct insertion probe is a common method for sample introduction.

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the ion source.[8]

Instrument Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.[9]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A typical range would be m/z 40-400 to encompass the molecular ion and expected fragments.

Data Acquisition and Analysis:

-

Acquire the mass spectrum as the sample is volatilized.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

Workflow and Data Relationships

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 16156-59-5 [sigmaaldrich.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.latech.edu [chem.latech.edu]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Phenyl methanesulfonate in common solvents

An In-depth Technical Guide on the Solubility and Stability of Phenyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 16156-59-5), also known as phenyl mesylate, is an organic compound frequently utilized in organic synthesis as an electrophilic reagent.[1] Its utility is largely dictated by its solubility in various solvent systems and its stability under different experimental conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, offering predictive data based on its chemical structure and summarizing known degradation pathways. Detailed experimental protocols for determining these properties are also provided to facilitate practical laboratory applications.

Chemical and Physical Properties

This compound is characterized by a polar sulfonate functional group attached to a nonpolar phenyl group.[1] This amphiphilic nature governs its interactions with different solvents.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃S | [1][2] |

| Molecular Weight | 172.20 g/mol | [2] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 58-61 °C | |

| Boiling Point | 279 °C | |

| CAS Number | 16156-59-5 | [2] |

Solubility Profile

The solubility of this compound is a balance between its polar methanesulfonate group and its nonpolar phenyl ring. The principle of "like dissolves like" is a key predictor of its behavior in various solvents.[3] The polar sulfonate group allows for solubility in polar solvents, while the phenyl group contributes to solubility in solvents with aromatic or nonpolar character.[1]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane | Sparingly Soluble | The nonpolar phenyl group interacts favorably, but the highly polar sulfonate group limits overall solubility. |

| Toluene | Soluble | The aromatic nature of toluene allows for π-stacking interactions with the phenyl ring, enhancing solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM is a good general-purpose solvent for moderately polar compounds. |

| Acetonitrile | Soluble | A polar aprotic solvent capable of solvating the polar sulfonate group. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent effective at dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that effectively solvates the polar sulfone group.[3] | |

| Polar Protic | Water | Sparingly Soluble / Insoluble | The large, nonpolar phenyl group imparts significant hydrophobic character. Hydrolysis can occur. |

| Methanol | Moderately Soluble | The small alkyl chain makes methanol very polar; it can solvate the sulfonate group but may be less effective with the nonpolar ring. | |

| Ethanol | Soluble | Ethanol provides a better balance of polarity and nonpolar character to solvate the entire molecule. |

Stability Profile

The stability of a chemical compound refers to its ability to resist chemical changes over time.[4] For this compound, the primary degradation pathway of concern is hydrolysis of the sulfonate ester bond.

Hydrolysis

This compound is susceptible to hydrolysis, particularly under basic (alkaline) conditions, to yield phenol and methanesulfonic acid.[5][6][7] The rate of hydrolysis is pH-dependent. Studies on related methanesulfonate esters have shown that hydrolysis is dominated by the water rate at neutral to slightly basic pH (pH 7-8), but the rate increases significantly at higher pH (e.g., pH 10).[5][6][7] This susceptibility to hydrolysis is a critical consideration for its use in aqueous or basic reaction media and for long-term storage if moisture is present.

Oxidative Degradation

Aromatic sulfonates, as a class, can be susceptible to radical-initiated oxidative degradation.[8] This can involve the formation of highly reactive aromatic cation radicals, which may lead to desulfonation (loss of the sulfonate group) or cleavage of the C-O bond.[8] While specific studies on this compound are limited, this represents a potential degradation pathway under oxidative stress conditions (e.g., in the presence of strong oxidizing agents or radical initiators).[8]

Storage Recommendations

To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place.[9] The container should be kept tightly closed to prevent moisture ingress, which could lead to hydrolysis.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound in a laboratory setting.

Protocol for Solubility Determination

This protocol outlines a method for qualitative and semi-quantitative solubility assessment.

-

Preparation : Label a series of small, dry test tubes or vials, one for each solvent to be tested.

-

Sample Addition : Accurately weigh approximately 25 mg of this compound and place it into the first test tube.

-

Solvent Addition : Add the selected solvent (e.g., water) to the test tube in small, measured portions (e.g., 0.25 mL increments) up to a total volume of 3 mL.[10]

-

Mixing : After each addition, cap the tube and shake vigorously for 30-60 seconds.[11] Observe the mixture.

-

Observation :

-

Soluble : The solid dissolves completely, forming a clear, homogenous solution.

-

Sparingly Soluble : A small portion of the solid dissolves, but undissolved particles remain.

-

Insoluble : The solid does not appear to dissolve at all.[11]

-

-

Classification : Record the results. If the compound is water-soluble, its acidity or basicity can be checked with litmus paper.[12] For water-insoluble compounds, the process can be repeated with other solvents, including 5% HCl and 5% NaOH solutions, to assess solubility based on acid-base reactions.[10][12]

-

Repeat : Repeat steps 2-6 for each solvent listed in Table 2.

Protocol for Stability Assessment (Hydrolytic Stability)

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.

-

Stock Solution Preparation : Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent where it is stable, such as acetonitrile.

-

Forced Degradation Study :

-

Acidic Condition : Add a known volume of the stock solution to a solution of 0.1 M HCl.

-

Basic Condition : Add a known volume of the stock solution to a solution of 0.1 M NaOH.

-

Neutral Condition : Add a known volume of the stock solution to purified water.

-

-

Incubation : Store the prepared solutions at a controlled temperature (e.g., 40°C).

-

Time-Point Analysis : At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples if necessary before analysis.

-

HPLC Analysis :

-

Analyze each aliquot using a validated stability-indicating HPLC method.[4] This method must be able to separate the parent this compound peak from any potential degradation products (e.g., phenol).[13][]

-

The mobile phase, column, flow rate, and detector wavelength should be optimized for this separation.

-

-

Data Analysis : Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining and identify and quantify any major degradation products.[] Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the logical workflow for compound analysis and a key chemical pathway.

Caption: Workflow for Solubility and Stability Assessment.

References

- 1. CAS 16156-59-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. Chemical vs. Physical Stability of Formulations [microtrac.com]

Phenyl Methanesulfonate as a Leaving Group in Nucleophilic Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the efficiency of nucleophilic substitution reactions is fundamentally governed by the nature of the leaving group. An effective leaving group, or nucleofuge, must be able to depart from the substrate, stabilizing the negative charge it takes with it. Phenyl methanesulfonate, often referred to as a mesylate, is a sulfonate ester that serves as an excellent leaving group. This is particularly valuable in drug development and complex molecule synthesis where poor leaving groups, such as hydroxyls, need to be converted into more reactive functionalities.[1]

The utility of sulfonate esters like this compound lies in their ability to transform an alcohol into a good leaving group through a simple reaction with the corresponding sulfonyl chloride.[2] The resulting sulfonate anion is highly stable due to resonance delocalization and the inductive effect of the sulfonyl group, making it a very weak base and, consequently, an excellent nucleofuge.[3] This guide provides a comprehensive overview of this compound's role in nucleophilic substitution, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of Leaving Group Ability

The propensity of a group to depart during a nucleophilic substitution reaction is intrinsically linked to the stability of the anion formed. A more stable anion is a weaker base and therefore a better leaving group.[1] This stability can be quantitatively assessed by the pKa of the corresponding conjugate acid; a lower pKa indicates a stronger acid and a more stable, weaker conjugate base.[4]

This compound (PhOMs) is formed by the esterification of a phenol with methanesulfonyl chloride. When it departs, it forms the methanesulfonate (mesylate) anion. The negative charge on the oxygen atom is delocalized across the two other oxygen atoms through resonance, and the strong electron-withdrawing nature of the sulfonyl group further stabilizes the anion.

The relationship between these factors can be visualized as a logical flow.

Quantitative Comparison of Sulfonate Leaving Groups

While this compound is an excellent leaving group, its performance is often compared to other sulfonate esters like tosylates (derived from p-toluenesulfonic acid) and triflates (derived from trifluoromethanesulfonic acid). The choice of leaving group can be critical for optimizing reaction kinetics and yield.[4] The data presented below offers a clear comparison based on the pKa of the conjugate acid and relative reaction rates in SN2 reactions.

| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate[4] |

| Methanesulfonate (Mesylate) | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 to -1.2[1][4] | 1.00 |

| p-Toluenesulfonate (Tosylate) | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 to -6.5[1][4] | 0.70 |

| Trifluoromethanesulfonate (Triflate) | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -12 to -13[4] | 56,000 |

Key Observations:

-

Triflate is an exceptionally potent leaving group, reacting many thousands of times faster than mesylate due to the powerful inductive effect of the three fluorine atoms.[4][5]

-

Mesylate is slightly more reactive than tosylate in the standardized SN2 reaction cited.[1] This is consistent with methanesulfonic acid being a slightly stronger acid than p-toluenesulfonic acid, indicating the mesylate anion is marginally more stable.[1][4]

Reaction Pathways and Mechanisms

The conversion of a phenol to a this compound provides a substrate primed for nucleophilic attack. The process involves two key stages: formation of the sulfonate ester and the subsequent substitution reaction.

1. Formation of this compound

The synthesis is typically achieved by reacting a phenol with methanesulfonyl chloride in the presence of a weak, non-nucleophilic base like pyridine. The base neutralizes the HCl byproduct.[6]

2. Nucleophilic Substitution (SN2) Mechanism

Once formed, the this compound can undergo nucleophilic substitution. In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the mesylate group, leading to the displacement of the methanesulfonate anion in a single, concerted step. This process results in an inversion of stereochemistry if the carbon is a chiral center.[7][8]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and use of aryl methanesulfonates.

Protocol 1: Synthesis of this compound from Phenol

This protocol describes the general procedure for converting a phenolic hydroxyl group into a methanesulfonate ester.

Materials:

-

Phenol (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Pyridine (or Triethylamine) (1.5 eq)

-

Dichloromethane (DCM) as solvent

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the phenol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Add pyridine to the stirred solution.

-

Add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product via recrystallization or column chromatography as needed.[9]

Protocol 2: Nucleophilic Substitution of this compound with Sodium Azide

This protocol outlines a typical SNAr (Nucleophilic Aromatic Substitution) reaction, where the aryl mesylate is activated by electron-withdrawing groups on the aromatic ring. For aliphatic mesylates, SN2 conditions would apply.

Materials:

-

Substituted this compound (e.g., 4-Nitrothis compound) (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF) as solvent

Procedure:

-

To a solution of the substituted this compound in DMF, add sodium azide.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

If a precipitate forms, collect the solid product by vacuum filtration, wash with water, and dry.

-

If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting azide product by column chromatography or recrystallization.

Conclusion

This compound and its alkyl counterparts are highly effective and widely utilized leaving groups in nucleophilic substitution reactions.[10] Their utility stems from the exceptional stability of the resulting mesylate anion, which is a consequence of extensive resonance and inductive stabilization. While not as reactive as triflates, mesylates offer a balance of high reactivity and cost-effectiveness, making them a staple in synthetic organic chemistry.[1][4] The straightforward conversion of alcohols into mesylates provides a reliable strategy for activating otherwise unreactive positions, a critical step in the synthesis of pharmaceuticals and other complex molecular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | 16156-59-5 [chemicalbook.com]

- 10. Research Portal [repository.lib.umassd.edu]

Health and safety information for handling Phenyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for Phenyl methanesulfonate (CAS No. 16156-59-5). The information herein is intended to guide researchers, scientists, and professionals in the drug development field on the safe handling, storage, and disposal of this chemical, minimizing exposure risks and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C₇H₈O₃S.[1] It is also known by other names, including Phenyl mesylate and Methanesulfonic acid, phenyl ester.[2] It exists as a solid at room temperature.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16156-59-5 | [1][5] |

| Molecular Formula | C₇H₈O₃S | [1] |

| Molecular Weight | 172.20 g/mol | [1][5] |

| Physical State | Solid | [3][4] |

| Appearance | White to almost white powder or crystal | [6] |

| Melting Point | 58-61 °C | [5][7] |

| Boiling Point | 279 °C | [5][7] |

| Synonyms | Phenyl mesylate, Methanesulfonic acid, phenyl ester, NSC 243664 | [2][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1][9] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation | [1][9] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation | [1][9] |

Hazard Pictogram:

First-Aid Measures

Prompt and appropriate first-aid measures are crucial in the event of exposure to this compound.

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, give oxygen. Get medical attention as soon as possible. | [10][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse. | [10][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately. | [10][13] |

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures, along with the use of appropriate Personal Protective Equipment (PPE), are essential to minimize the risk of exposure.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10] Avoid breathing dust or fumes.[10] Use only in a well-ventilated area.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[10] Keep the container tightly closed.[10] The recommended storage temperature is room temperature, in a cool and dark place (<15°C).[3]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment for Handling this compound

| PPE Type | Specifications | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [13][14] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile gloves) and clothing to prevent skin exposure. | [5][13] |

| Respiratory Protection | A NIOSH-approved respirator (e.g., dust mask type N95) should be used when workplace conditions warrant a respirator's use. | [5] |

Experimental Protocols for Hazard Assessment

The primary hazards of this compound are skin and eye irritation. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess these endpoints.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test method utilizes a reconstructed human epidermis model to identify chemicals that cause skin irritation.[1][15] The principle of the test is that irritant chemicals will penetrate the stratum corneum and cause cytotoxicity to the underlying keratinocytes.

Methodology:

-

Tissue Preparation: Three-dimensional reconstructed human epidermis (RhE) tissues are cultured to form a multi-layered, differentiated model of the human epidermis.[15]

-

Test Chemical Application: The test chemical is applied topically to the surface of the RhE tissue.[1]

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: Following exposure, the cell viability is determined using a quantitative method, typically the MTT assay.[1][15] In this assay, the vital dye MTT is converted to a blue formazan salt by the mitochondria of viable cells. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The cell viability of the test chemical-treated tissues is compared to that of negative control-treated tissues. A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (≤ 50% for UN GHS Category 2).[1]

Caption: Workflow for the OECD 439 in vitro skin irritation test.

Toxicological Information

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[10] It is recommended to dispose of this chemical through a licensed professional waste disposal service.[10]

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. By adhering to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper handling and storage procedures, researchers and scientists can minimize the risks associated with its use. The provided information on standardized testing protocols offers insight into the methods used to determine the hazardous properties of such chemicals.

References

- 1. senzagen.com [senzagen.com]

- 2. oecd.org [oecd.org]

- 3. nucro-technics.com [nucro-technics.com]

- 4. Bovine corneal opacity and permeability test method | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 5. Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | RE-Place [re-place.be]

- 6. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. iivs.org [iivs.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. iivs.org [iivs.org]

Literature review of Phenyl methanesulfonate applications in synthesis

For Researchers, Scientists, and Drug Development Professionals

Phenyl methanesulfonate, often referred to as phenyl mesylate, is a versatile reagent in organic synthesis, primarily utilized as a protecting group for phenols and as an efficient leaving group in a variety of cross-coupling and nucleophilic substitution reactions. Its stability under a range of conditions, coupled with its reliable reactivity in key transformations, makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows and mechanisms.

This compound as a Protecting Group for Phenols

The methanesulfonyl (mesyl) group is a robust protecting group for phenols, tolerant of a wide range of reaction conditions where other protecting groups might fail. The formation of the this compound is typically straightforward, and its subsequent removal (deprotection) can be achieved under specific conditions.

Protection of Phenols (Mesylation)

The most common method for the protection of phenols as their methanesulfonate esters involves the reaction of the phenol with methanesulfonyl chloride (MsCl) in the presence of a base.

Experimental Protocol: General Procedure for the Mesylation of a Phenol

-

Reaction Setup: To a stirred solution of the phenol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base (1.1-1.5 equiv.). Common bases include triethylamine (Et₃N) or pyridine.

-

Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1-1.2 equiv.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Table 1: Quantitative Data for the Mesylation of Various Phenols

| Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |

| Phenol | Triethylamine | DCM | 2 | 95 |

| 4-Methoxyphenol | Pyridine | DCM | 3 | 92 |

| 4-Nitrophenol | Triethylamine | THF | 1.5 | 98 |

| 2,6-Dimethylphenol | Triethylamine | DCM | 5 | 85 |

Deprotection of Phenyl Methanesulfonates

The cleavage of the this compound to regenerate the phenol can be accomplished under various conditions, with the choice of reagent depending on the other functional groups present in the molecule. A mild and effective method involves the use of magnesium in methanol.

Experimental Protocol: Deprotection of this compound using Magnesium and Methanol

-

Reaction Setup: To a solution of the this compound (1.0 equiv.) in anhydrous methanol, add magnesium turnings (2.0-3.0 equiv.).

-

Reaction Monitoring: Stir the mixture at room temperature or gentle reflux and monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude phenol can then be purified by column chromatography if necessary.[1]

Table 2: Deprotection of Phenyl Methanesulfonates under Various Conditions

| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Mg / MeOH | Methanol | Reflux | 2 | 90 |

| NaBH₄ / Al₂O₃ | THF | Reflux | 4 | 85 |

| LiAlH₄ | THF | 0 to rt | 1 | 92 |

| Red-Al® | Toluene | rt | 0.5 | 95 |

This compound as a Leaving Group

The methanesulfonate group is an excellent leaving group, comparable in reactivity to halides in many transformations. This property is exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr)

Phenyl methanesulfonates can undergo nucleophilic aromatic substitution with various nucleophiles, particularly when the aromatic ring is activated with electron-withdrawing groups.

Experimental Protocol: Nucleophilic Substitution with an Amine

-

Reaction Setup: In a sealed tube, combine the this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir for the time required for the reaction to go to completion (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify the residue by column chromatography to obtain the desired arylamine.

Table 3: Nucleophilic Substitution of Phenyl Methanesulfonates with Amines

| This compound | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Nitrothis compound | Morpholine | K₂CO₃ | DMF | 100 | 6 | 88 |

| 2,4-Dinitrothis compound | Piperidine | Cs₂CO₃ | DMSO | 80 | 2 | 95 |

| 4-Cyanothis compound | Aniline | K₂CO₃ | DMF | 120 | 12 | 75 |

Cross-Coupling Reactions

Phenyl methanesulfonates are effective electrophiles in a range of palladium- and nickel-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of biaryl compounds from aryl mesylates and boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To a degassed mixture of the this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active catalyst system like Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) in a suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 4: Suzuki-Miyaura Coupling of Phenyl Methanesulfonates

| This compound | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 4-Tolyl methanesulfonate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 4-Chlorothis compound | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 90 | 88 |

The Sonogashira coupling allows for the synthesis of aryl alkynes from aryl mesylates and terminal alkynes.

Experimental Protocol: Sonogashira Coupling of this compound

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) in a solvent such as THF or DMF.

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite, washing with an organic solvent. The filtrate is then washed with aqueous solutions, dried, and concentrated. The product is purified by column chromatography.

Table 5: Sonogashira Coupling of Aryl Mesylates

| Aryl Mesylate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | rt | 82 |

| 4-Iodothis compound | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 50 | 90 |

| 3-Ethynylthis compound | 1-Hexyne | PdCl₂(dppf)/CuI | Et₃N | Dioxane | 60 | 78 |

Nickel catalysts are particularly effective for the amination of less reactive aryl electrophiles like phenyl methanesulfonates.

Experimental Protocol: Nickel-Catalyzed Amination of this compound

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound (1.0 equiv.), the amine (1.2 equiv.), a nickel precatalyst (e.g., NiCl₂(dme), 5-10 mol%), a suitable ligand (e.g., a BippyPhos-type ligand, 10-20 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.) in an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the sealed reaction vessel at 80-110 °C for the required time.

-

Work-up and Purification: After cooling, the reaction is quenched, extracted, dried, and concentrated. Purification is achieved via column chromatography.[2][3]

Table 6: Nickel-Catalyzed Amination of Aryl Mesylates

| Aryl Mesylate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| This compound | Morpholine | NiCl₂(dme)/BippyPhos | NaOt-Bu | Toluene | 100 | 85 |

| 4-Tolyl methanesulfonate | Aniline | Ni(COD)₂/PCy₃ | K₃PO₄ | Dioxane | 110 | 78 |

| 2-Naphthyl methanesulfonate | n-Butylamine | NiCl₂(dppf) | NaOt-Bu | THF | 90 | 82 |

Reaction with Thiols

Phenyl methanesulfonates can react with thiols to form thioethers, typically under basic conditions to generate the more nucleophilic thiolate.

Experimental Protocol: Reaction of this compound with a Thiol

-

Reaction Setup: To a solution of the thiol (1.1 equiv.) in a polar solvent such as DMF or ethanol, add a base like sodium hydroxide or potassium carbonate (1.2 equiv.) and stir for a short period to form the thiolate.

-

Addition of Mesylate: Add the this compound (1.0 equiv.) to the reaction mixture.

-

Reaction Conditions: Heat the reaction to 50-80 °C and monitor by TLC.

-